molecular formula C10H13NO B091743 N,2,4-trimethylbenzamide CAS No. 18039-03-7

N,2,4-trimethylbenzamide

Cat. No.: B091743
CAS No.: 18039-03-7
M. Wt: 163.22 g/mol
InChI Key: HZLHGEXSJCRLKS-UHFFFAOYSA-N
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Description

N,2,4-Trimethylbenzamide (IUPAC name: N-methyl-2,4-dimethylbenzamide) is an aromatic amide derivative characterized by a benzamide core substituted with methyl groups at the N-methyl, 2-methyl, and 4-methyl positions. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.

Properties

CAS No.

18039-03-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N,2,4-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-7-4-5-9(8(2)6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12)

InChI Key

HZLHGEXSJCRLKS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC)C

Synonyms

Benzamide, N,2,4-trimethyl- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
N,2,4-Trimethylbenzamide C₁₁H₁₅NO N-Me, 2-Me, 4-Me 177.24 Organic synthesis intermediate
N-Methoxy-N,2,3-trimethylbenzamide C₁₁H₁₅NO₂ N-OMe, 2-Me, 3-Me 193.24 Solubility in organic solvents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 3-Me, N-(2-hydroxy-1,1-dimethylethyl) 221.30 Metal-catalyzed C–H bond functionalization
3,4,5-Trimethoxy-N-(4-methyl-2-benzothiazolyl)benzamide C₁₈H₁₈N₂O₄S 3,4,5-OMe, N-(4-methylbenzothiazole) 358.41 Potential antimicrobial/biological activity
3-Nitro-N-(2,2,2-trichloroethyl)benzamide C₁₀H₈Cl₃N₂O₃ 3-NO₂, N-(2,2,2-trichloroethyl) 325.55 Anti-parasitic evaluation

Reactivity and Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • This compound’s methyl groups enhance electron density at the benzene ring, favoring electrophilic substitution at the para position . In contrast, nitro-substituted analogs (e.g., 3-nitrobenzamide derivatives) exhibit reduced electron density, directing reactions to meta positions .
    • Methoxy groups (e.g., in N-methoxy-N,2,3-trimethylbenzamide) increase polarity and hydrogen-bonding capacity, altering solubility and interaction with catalysts .
  • Steric Effects :

    • Bulky substituents like the N-(2-hydroxy-1,1-dimethylethyl) group in related compounds hinder access to the amide nitrogen, reducing nucleophilic reactivity but enabling selective C–H activation in catalysis .

Thermodynamic and Spectral Data

  • Thermodynamics : Methyl substituents lower melting points compared to methoxy or nitro derivatives. For example, N-methoxy-N,2,3-trimethylbenzamide is a liquid at room temperature, while nitro-substituted analogs are crystalline solids .
  • Spectral Signatures :
    • ¹H NMR : Methyl groups in this compound resonate at δ 2.2–2.4 ppm, while methoxy groups (e.g., in N-methoxy derivatives) appear at δ 3.3–3.6 ppm .
    • IR : Amide C=O stretches occur at ~1650 cm⁻¹, with shifts observed in electron-deficient analogs .

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